BIIB028

Content Navigation

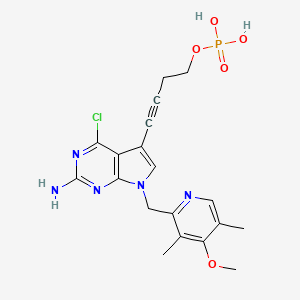

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Pharmacodynamics

BIIB028 is a prodrug converted to the active metabolite CF2772 that inhibits Hsp90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins" [1] [2].

- Target and Action: CF2772 competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90 [3]. This inhibits Hsp90's ATPase activity, disrupting its chaperone function and leading to the ubiquitination and proteasomal degradation of its client proteins [1] [2].

- Impact on Cancer Cells: Degradation of these client proteins disrupts key oncogenic signaling pathways for growth and survival, ultimately inhibiting tumor growth and promoting cancer cell death [1] [3].

The following diagram illustrates this mechanism and the subsequent downstream effects.

Key client proteins affected include HER2, EGFR, AKT, Raf-1, and mutant p53 [1] [2]. Pharmacodynamic analyses confirmed target engagement by demonstrating significant increases in Hsp70 in peripheral blood mononuclear cells and decreased circulating HER2 extracellular domain at doses ≥48 mg/m² [1] [4].

Clinical Trial Data and Key Findings

A phase I dose-finding study enrolled 41 patients with refractory metastatic or locally advanced solid tumors to receive this compound intravenously twice a week in 21-day cycles [1] [4].

Safety and Tolerability

The maximum tolerated dose (MTD) was established at 144 mg/m² [1]. The safety profile was manageable, with most adverse events being Grade 1 or 2.

| Parameter | Findings |

|---|---|

| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] |

| Dose-Limiting Toxicities (DLTs) | Syncope (n=1), Fatigue (n=1) [1] |

| Most Common Adverse Events (All related, Grade 1-2) | Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot Flushes (29%), Abnormal Dreams (17%) [1] |

Pharmacokinetics (PK)

The study found a dose-dependent increase in plasma exposure for both this compound (prodrug) and its active metabolite, CF2772 [1].

- Half-life: The plasma half-life was short, at 0.5 hours for the prodrug (this compound) and 2.1 hours for the active metabolite (CF2772) [1].

- Metabolism: The concentration-time curves for Day 1 and Day 18 were similar, showing no notable drug accumulation with repeated dosing [1].

Efficacy

While no partial or complete responses were observed, stable disease for at least 24 weeks (8 cycles) was achieved in 5 patients (12%) [1] [4]. Two of these patients had prolonged stable disease, lasting 12.5 and 19 months, suggesting potential clinical benefit in a subset of patients [1].

Experimental Protocols from the Phase I Study

For researchers, key methodological details from the clinical study are outlined below.

Patient Selection and Dosing

- Patient Population: Patients with histologically confirmed solid tumors that had failed standard therapies, with an ECOG performance status of ≤2 and adequate organ function [1].

- Study Design: Standard "3+3" dose-escalation design. The starting dose was 6 mg/m², based on toxicology studies [1].

- Drug Administration: this compound was administered as a 30-minute IV infusion twice weekly. The protocol was amended to a 1-hour infusion at the 144 mg/m² dose level for better tolerability [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling

- PK Sampling: Serial blood samples were collected on Days 1 and 18. For most cohorts, samples were taken pre-dose and at 11 time points up to 24 hours post-infusion [1].

- Bioanalysis: Plasma concentrations of this compound and CF2772 were quantified using mass spectrometry, and PK parameters were evaluated by non-compartmental analysis [1].

- PD Sampling: Biomarker assessments (e.g., Hsp70 in PBMCs, HER2-ECD) were correlated with dose levels to demonstrate target impact [1].

Research and Development Context

This compound belongs to the non-ansamycin class of Hsp90 inhibitors, which are structurally distinct from earlier ansamycin compounds like geldanamycin and its derivatives [2]. Its development added to the exploration of Hsp90 as a promising target in oncology, given its role in stabilizing numerous proteins that drive cancer progression [1] [2].

References

- 1. Phase I Study of BIIB , a selective heat shock protein 90 inhibitor, in... 028 [pmc.ncbi.nlm.nih.gov]

- 2. Traditional and Novel Mechanisms of Heat Shock Protein 90 ... [pmc.ncbi.nlm.nih.gov]

- 3. BIIB-028 | HSP90 Inhibitor [medchemexpress.com]

- 4. Phase I Study of this compound, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic and Clinical Data

A phase I dose-finding study (N=41) provides key quantitative data on BIIB028. The table below summarizes the pharmacokinetic parameters and key clinical findings [1].

| Parameter | Findings |

|---|---|

| Administered Doses | 6 to 192 mg/m², intravenously twice a week [1] |

| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] |

| Dose-Limiting Toxicities (DLTs) | Syncope (n=1), fatigue (n=1) [1] |

| Most Common Adverse Events | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%), abnormal dreams (17%); mostly Grade 1-2 [1] |

| Plasma Half-life (t₁/₂) | This compound: ~0.5 hours; CF2772: ~2.1 hours [1] |

| Key Pharmacodynamic Effects | Significant increase in Hsp70 in PBMCs and decreased circulating HER2-extracellular domain at doses ≥48 mg/m² [1] |

| Antitumor Activity | Stable disease ≥24 weeks in 5/41 patients (12%) [1] |

Mechanism of Action and Experimental Evidence

This compound is a prodrug designed to be converted in the body to its active form, CF2772 [1]. CF2772 exerts its antineoplastic activity by targeting Hsp90.

- Molecular Mechanism: CF2772 binds to the conserved N-terminal ATP-binding pocket of Hsp90. This binding inhibits Hsp90's ATPase activity, which is essential for its chaperone function. Disruption of this function prevents the proper folding and stabilization of Hsp90's "client proteins," leading to their ubiquitination and degradation via the proteasome [1] [2].

- Key Client Proteins: Hsp90 chaperones numerous oncogenic proteins. Its inhibition by CF2772 leads to the degradation of key mediators such as HER2, EGFR, AKT, RAF-1, and CDK4/6, thereby inhibiting multiple oncogenic signaling pathways simultaneously and triggering apoptosis in cancer cells [1] [2] [3].

The following diagram illustrates the mechanism of action and experimental assessment workflow for this compound and CF2772.

Mechanism of this compound/CF2772 and key pharmacodynamic assessments.

Key Experimental Protocols

The primary source of experimental data comes from a phase I clinical trial. Key methodologies from this study are detailed below [1].

Clinical Dosing Protocol

- Trial Design: This was a phase I, open-label, dose-escalation study using a standard "3+3" design [1].

- Administration: this compound was administered via 30-minute intravenous infusion twice weekly (on Days 1, 4, 8, 11) in 21-day cycles. An amendment later extended the infusion time to 1 hour at the 144 mg/m² dose level for better tolerability [1].

- Patient Population: The study enrolled adults with refractory metastatic or locally advanced solid tumors who had failed standard therapies [1].

Pharmacokinetic (PK) Sampling and Analysis

- Blood Collection: Serial blood samples were collected on Days 1 and 18 of Cycle 1. For most cohorts, samples were taken at pre-dose, 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2.5, 4.5, 8.5, and 24 hours after the start of the infusion [1].

- Bioanalysis: Plasma concentrations of both This compound (CF3647) and CF2772 were quantified using mass spectrometry [1].

- Data Analysis: A non-compartmental analysis (NCA) was performed using WinNonlin Phoenix version 6.1 software to determine PK parameters like half-life and plasma exposure [1].

Pharmacodynamic (PD) Biomarker Assays

- Target Engagement in PBMCs: Hsp70 induction in peripheral blood mononuclear cells (PBMCs) was used as a direct marker of Hsp90 inhibition. A significant increase in Hsp70 levels confirms that the drug is successfully engaging its target in vivo [1].

- Circulating HER2 Extracellular Domain (ECD): In patients with HER2-positive tumors, a decrease in circulating HER2-ECD was measured as a downstream marker of client protein degradation [1].

Safety and Efficacy Assessments

- Toxicity Monitoring: Safety was assessed continuously, with Dose-Limiting Toxicities (DLTs) defined and evaluated during the first 21-day cycle. Toxicity was graded according to the NCI CTCAE Version 3.0 [1].

- Tumor Response Evaluation: Tumor response was assessed by investigators using RECIST Version 1.0. Imaging was performed at the end of Cycle 2 and then every three subsequent cycles [1].

Research Context and Challenges

Despite demonstrating a manageable safety profile and proof of mechanism, this compound, like many Hsp90 inhibitors, has not advanced to widespread clinical use. This reflects broader challenges in the field [2].

- Hsp90 Inhibitor Class Challenges: The clinical development of Hsp90 inhibitors has been hampered by several factors, including drug resistance, dose-limiting toxicities, and suboptimal pharmacokinetic profiles [2].

- Rationale for Hsp90 Targeting: The strong scientific rationale for Hsp90 inhibition persists. Because Hsp90 stabilizes numerous oncoproteins, its inhibition simultaneously disrupts multiple signaling pathways (e.g., MAPK, PI3K/AKT) that cancers rely on, making it an attractive strategy, especially for tumors dependent on specific Hsp90 client proteins [1] [2] [3].

References

BIIB028 Phase I Study Overview

This Phase I dose-finding study ( [1] [2] [3]) investigated BIIB028 in patients with refractory metastatic or locally advanced solid tumors. The primary objectives were to determine the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

- Trial Design: Used a standard

3+3design with this compound administered intravenously twice a week in 21-day cycles [1]. - Patient Demographics: 41 patients received doses ranging from 6 to 192 mg/m² [1] [3].

- Maximum Tolerated Dose (MTD): The MTD was established at 144 mg/m² [1] [2].

- Dose-Limiting Toxicities (DLTs): Reported DLTs were syncope (n=1) and fatigue (n=1) [1].

Safety and Tolerability Profile

Most adverse events were Grade 1 or 2. The table below summarizes common toxicities considered at least possibly related to this compound [1] [2].

| Adverse Event | Incidence (All Grades) |

|---|---|

| Fatigue | 46% |

| Diarrhea | 44% |

| Nausea | 44% |

| Vomiting | 29% |

| Hot Flushes | 29% |

| Abnormal Dreams | 17% |

Pharmacokinetics (PK) and Pharmacodynamics (PD)

The study characterized the PK of both the prodrug (this compound/CF3647) and its active metabolite (CF2772), and evaluated PD biomarkers to confirm target engagement [1].

| Parameter | This compound (CF3647, Prodrug) | CF2772 (Active Metabolite) |

|---|---|---|

| Plasma Half-Life | 0.5 hours | 2.1 hours |

| Plasma Exposure | Dose-dependent increase | Dose-dependent increase |

| Accumulation | Negligible difference between Day 1 and Day 18 | Negligible difference between Day 1 and Day 18 |

Key Pharmacodynamic Findings:

- Hsp70 Induction: Significant increases in Hsp70 in peripheral blood mononuclear cells (PBMCs) at dose levels ≥48 mg/m² [1] [3].

- HER2 Reduction: Significantly decreased circulating human epidermal growth factor receptor 2-extracellular domain (HER2-ECD) at dose levels ≥48 mg/m² [1].

Efficacy Outcomes

While no partial or complete responses were observed, stable disease for at least 8 cycles (24 weeks) was achieved in 5 patients (12%) [1] [2]. Two of these patients experienced prolonged stable disease, with durations of 12.5 and 19 months [1] [3].

Mechanism of Action and Trial Design

The following diagrams illustrate the drug's mechanism and the study workflow.

This compound inhibits Hsp90, leading to degradation of oncogenic client proteins [1] [4].

The Phase I study used a 3+3 design to establish the MTD before expanding the cohort [1].

Conclusion for Professionals

The Phase I study concluded that this compound was well-tolerated with a manageable safety profile. The demonstration of target impact via pharmacodynamic biomarkers (Hsp70 induction and HER2-ECD reduction) and the observation of prolonged stable disease in a subset of patients provided evidence for its biological activity [1] [2]. These results supported this compound as a candidate for further clinical development.

References

- 1. of Phase , a selective heat shock protein 90 inhibitor... I Study BIIB 028 [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Study of this compound, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of this compound, a selective heat shock protein 90 ... [mdanderson.elsevierpure.com]

- 4. Advances in the structures, mechanisms and targeting of ... [nature.com]

BIIB028 & Metabolite Pharmacokinetic Data

| Parameter | BIIB028 (CF3647, Prodrug) | CF2772 (Active Metabolite) |

|---|---|---|

| Plasma Half-Life | 0.5 hours [1] | 2.1 hours [1] |

| Dosing | Intravenous, twice weekly in 21-day cycles [1] | - |

| Metabolic Pathway | In vivo dephosphorylation to CF2772 [1] | - |

| Key Finding | Negligible difference in concentration-time curves between Day 1 and Day 18, indicating no accumulation [1] | - |

Experimental Protocol from the Phase I Study

The pharmacokinetic data was generated through a phase I dose-finding study with the following methodology [1]:

- Trial Design: Standard 3+3 dose escalation design in patients with advanced solid tumors.

- This compound Administration: Administered intravenously over 30 minutes (later extended to 1 hour at higher doses for better tolerance) at doses ranging from 6 to 192 mg/m² [1].

- Blood Sampling for PK:

- For 30-minute infusion (Cohorts 1–6): Blood samples were collected pre-dose, and at 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2.5, 4.5, 8.5, and 24 hours after the start of the infusion on Days 1 and 18 [1].

- For 1-hour infusion (Cohort 7): Blood samples were taken pre-dose, and at 0.083, 0.25, 0.5, 1.0, 1.25, 1.5, 2, 3, 5, and 9 hours after the start of the infusion [1].

- Bioanalysis: Plasma concentrations of the prodrug this compound (CF3647) and its active metabolite CF2772 were quantified using mass spectrometry [1].

- PK Analysis: The pharmacokinetics of both analytes were evaluated by non-compartmental analysis (NCA) using WinNonlin Phoenix version 6.1 software [1].

The diagram below illustrates the metabolic pathway and pharmacokinetic behavior of this compound.

This compound metabolic activation and elimination pathway.

Mechanism and Clinical Context

- Mechanism of Action: this compound is a prodrug designed to be converted in the body to its active form, CF2772. This active metabolite inhibits Heat Shock Protein 90 (Hsp90) by binding to its N-terminal ATP-binding pocket, disrupting the chaperone function and leading to the degradation of oncogenic client proteins critical for cancer cell survival [1].

- Pharmacodynamic Evidence: The study confirmed target engagement by demonstrating a dose-dependent increase in Hsp70 in peripheral blood mononuclear cells and a decrease in circulating HER2-extracellular domain at dose levels ≥48 mg/m², consistent with Hsp90 inhibition [1].

- Safety and Tolerability: The maximum tolerated dose (MTD) was established at 144 mg/m². The most common drug-related toxicities were grade 1-2 fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams [1].

References

Quantitative Pharmacodynamic Data Summary

The table below summarizes the core pharmacodynamic findings related to Hsp70 induction from the Phase I study of BIIB028.

| Parameter | Summary of Findings |

|---|---|

| Key Biomarker | Significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs) [1] [2] [3]. |

| Dose Threshold for Effect | Hsp70 induction was observed in all patients who received this compound at dose levels ≥ 48 mg/m² [1] [3]. |

| Other Biomarkers | Significant decrease in circulating human epidermal growth factor receptor 2-extracellular domain (HER2-ECD) [1] [3]. |

| Clinical Correlation | Stable disease for at least 24 weeks was achieved in 5 of 41 patients (12%), with two patients experiencing prolonged stable disease (12.5 and 19 months) [1]. |

Mechanism of Hsp70 Induction by this compound

This compound is a prodrug converted to its active metabolite, CF2772, which inhibits HSP90 activity [1]. Hsp70 induction is a well-documented consequence of HSP90 inhibition. The following diagram illustrates the core mechanism.

Mechanism of Hsp70 induction via HSP90 inhibition.

In a normal state, the transcription factor HSF1 is sequestered in the cytoplasm in an inactive complex with HSP90 [4] [5]. When this compound's active metabolite inhibits HSP90, this complex is disrupted. HSF1 is released, trimerizes, translocates to the nucleus, and binds to the Heat Shock Element (HSE) in the promoter of the HSP70 gene, driving its expression [4]. The induction of Hsp70 in PBMCs serves as a direct and measurable indicator that the drug is successfully engaging its target, HSP90 [1].

Experimental Protocols for Pharmacodynamic Analysis

The Phase I study employed specific methodologies to evaluate the pharmacodynamic effects of this compound.

- Clinical Trial Design: This was a dose-escalation study using a standard "3+3" design. Patients with advanced solid tumors received this compound intravenously twice a week in 21-day cycles [1].

- PBMC Collection for Hsp70 Analysis: Blood samples for pharmacodynamic analysis were collected serially during Cycle 1 (on Days 1 and 18) at multiple time points relative to the start of the infusion [1].

- Hsp70 Measurement in PBMCs: The specific biomarker assay involved analyzing the kinetics of Hsp70 induction in human PBMCs treated ex vivo. This confirms that Hsp70 levels were directly measured in the isolated mononuclear cells from patient blood samples [2].

- HER2 Extracellular Domain (ECD) Measurement: Circulating HER2-ECD levels were measured in patient plasma, which decreased upon successful inhibition of HSP90, as HER2 is a known client protein [1].

Interpretation and Research Significance

The pharmacodynamic data from the Phase I trial confirmed this compound as a biologically active HSP90 inhibitor. The consistent induction of Hsp70 at doses ≥48 mg/m² provided clear evidence of target modulation [1]. This biomarker effect, coupled with observed stable disease in some patients, supported the scientific rationale for HSP90 inhibition as a therapeutic strategy.

However, you should note that this compound and many other HSP90 inhibitors have faced challenges in clinical development, including modest single-agent activity and pharmacological limitations [6] [7]. Current research focuses on developing next-generation inhibitors and exploring their use in combination therapies to overcome resistance and improve efficacy [7].

References

- 1. Phase I Study of this compound, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]

- 2. Supplementary Figure 1 from Phase I Study of this compound, a ... [figshare.com]

- 3. Phase I study of this compound, a selective heat shock protein 90 ... [mdanderson.elsevierpure.com]

- 4. Heat Shock Protein 70 (HSP70) Induction - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic heat shock protein 70 induction confers ... [pmc.ncbi.nlm.nih.gov]

- 6. HSP90 as a platform for the assembly of more effective ... [sciencedirect.com]

- 7. HSP90 inhibitors and cancer: Prospects for use in targeted ... [spandidos-publications.com]

Mechanism of Action and Rationale

BIIB028 is a prodrug designed to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability, folding, and activation of over 200 "client proteins" [1] [2]. Many of these clients are well-validated oncoproteins, which explains the therapeutic interest in Hsp90 inhibition.

The diagram below illustrates the mechanism of action of this compound and its impact on key cancer-driving pathways.

In cancer cells dependent on these client proteins, Hsp90 inhibition leads to their degradation, resulting in growth inhibition and apoptosis [1]. The rationale for developing this compound was grounded in prior evidence showing clinical activity with other Hsp90 inhibitors (e.g., 17-AAG) in cancers like HER2-positive breast cancer [1].

Phase I Clinical Trial Summary

A phase I dose-finding study (NCT number not available in sources) evaluated this compound in patients with refractory metastatic or locally advanced solid tumors [1] [3] [4].

Trial Design and Patient Demographics

- Design: Open-label, dose-escalation study using a standard

3 + 3design. - Intervention: this compound administered intravenously twice weekly in 21-day cycles.

- Starting Dose:

6 mg/m²based on preclinical toxicology studies. - Dose Escalation: Proceeded by doubling doses until a dose-limiting toxicity (DLT) was observed. The infusion time was later extended from 30 minutes to 1 hour at higher doses for better tolerability.

- Patients: 41 patients with advanced solid tumors who had failed standard therapies.

Safety and Tolerability Profile

The table below summarizes the key safety and tolerability outcomes from the trial.

| Parameter | Findings |

|---|---|

| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] |

| Dose-Limiting Toxicities (DLTs) | Syncope (n=1), Fatigue (n=1) [1] |

| Most Common Adverse Events (All grades, possibly related) | Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot Flushes (29%), Abnormal Dreams (17%) [1] [3] |

| Adverse Event Severity | Predominantly Grade 1-2 [1] |

Efficacy and Pharmacodynamic Outcomes

The table below summarizes the efficacy, pharmacokinetic, and pharmacodynamic data.

| Outcome Category | Results |

|---|---|

| Best Overall Response | No complete or partial responses observed. Stable disease (SD) was the best response, achieved in 5 patients (12%) for durations ranging from 6 to 19 months [1] [3]. |

| Pharmacokinetics (PK) | This compound (Prodrug): Half-life ~0.5 hours.

CF2772 (Active Metabolite): Half-life ~2.1 hours.

Exposure for both was dose-dependent with no significant accumulation between Day 1 and Day 18 [1]. |

| Pharmacodynamics (PD) | Hsp70 Induction: Significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs) at doses ≥ 48 mg/m² (a marker of Hsp90 inhibition) [1].

HER2 Suppression: Significant decrease in circulating HER2 extracellular domain (ECD) at doses ≥ 48 mg/m², demonstrating target engagement in relevant signaling pathways [1]. |

Detailed Experimental Methodology

For researchers, the key experimental protocols from the phase I study are detailed below.

Patient Eligibility and Treatment

- Key Inclusion Criteria: Histologically confirmed solid tumor, failure of standard therapies, ECOG performance status ≤2, adequate bone marrow, renal, and hepatic function, and normal adrenal function [1].

- Drug Administration: this compound was given as an IV infusion over 30 minutes (later 1 hour at the

144 mg/m²dose level) twice weekly (e.g., Days 1, 4, 8, 11, 15, 18) in 21-day cycles [1].

Dose-Limiting Toxicity (DLT) Assessment

- DLT Definition: Any treatment-related AE occurring in Cycle 1 meeting the following criteria [1]:

- Any non-hematologic toxicity ≥ Grade 3 (NCI CTCAE v3.0), with specific stipulations for nausea/vomiting/diarrhea (only DLT if ≥ Grade 3 for >3 days despite supportive care).

- Febrile neutropenia of any duration.

- Specific guidelines for hematologic, hepatic, and pancreatic toxicities.

Pharmacokinetic (PK) Sampling and Analysis

- Sampling Schedule: Intensive serial blood samples were collected on Days 1 and 18 of Cycle 1. For most cohorts, time points were: pre-dose, 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2.5, 4.5, 8.5, and 24 hours post-start of infusion [1].

- Bioanalytical Method: Plasma concentrations of the prodrug this compound (CF3647) and the active metabolite CF2772 were quantified using mass spectrometry [1].

- Data Analysis: A non-compartmental analysis (NCA) was performed using WinNonlin Phoenix version 6.1 software to determine standard PK parameters [1].

Pharmacodynamic (PD) Biomarker Assays

- Hsp70 Induction in PBMCs: Hsp70 protein levels were measured in peripheral blood mononuclear cells, serving as a direct biomarker of Hsp90 inhibition [1].

- Circulating HER2 Extracellular Domain (ECD): Serum levels of shed HER2 ECD were quantified. A decrease demonstrates successful degradation of the HER2 client protein, a key oncogenic driver [1].

The workflow for these key experiments is summarized in the following diagram.

Contemporary Context and Future Directions

The development of this compound appears to have halted after this Phase I trial. No subsequent phase II or III trials were identified in the search results. However, research into Hsp90 as a target has continued to evolve, providing context for why this specific compound may not have advanced.

- Historical Context of Hsp90 Inhibitors: Early Hsp90 inhibitors like 17-AAG showed proof-of-concept but faced challenges with toxicity, pharmaceutical properties, and efficacy [1]. This compound was part of this first wave of compounds.

- Modern Targeting Strategies: Current research has moved beyond pan-inhibitors like this compound. The field is now focused on isoform-selective inhibitors (to reduce toxicity), targeting protein-protein interactions (PPIs) between Hsp90 and specific co-chaperones, and designing multi-specific molecules [2]. These strategies aim to achieve greater selectivity for tumor-specific Hsp90 complexes.

- Overcoming Resistance in Targeted Therapy: Hsp90 remains a compelling target because it can simultaneously degrade multiple oncoproteins that cancers use to bypass single-target therapies. This is particularly relevant in cancers like HR+/HER2+ breast cancer, where crosstalk between hormone receptor and HER2 pathways can lead to resistance [5]. Simultaneously inhibiting several client proteins via Hsp90 remains a theoretically powerful, albeit challenging, strategy.

Conclusion for Researchers

The phase I study of this compound demonstrated that it was a well-tolerated Hsp90 inhibitor that achieved target engagement, as evidenced by Hsp70 induction and HER2 ECD reduction. However, its clinical efficacy was limited to disease stabilization in a small subset of patients.

The future of Hsp90 inhibition likely lies in the more sophisticated, next-generation approaches currently under investigation. For drug development professionals, the this compound program serves as a valuable case study in the early-phase clinical translation of an Hsp90 inhibitor, from first-in-human dosing and MTD determination to integrated PK/PD analysis.

References

- 1. Phase I Study of BIIB , a selective heat shock protein 90 inhibitor, in... 028 [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the structures, mechanisms and targeting of ... [nature.com]

- 3. Phase I Study of this compound, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Data from Phase I Study of BIIB , a Selective Heat Shock Protein 90... 028 [scispace.com]

- 5. Advances in the intrinsic signaling pathway interactions ... [pubmed.ncbi.nlm.nih.gov]

BIIB028 Phase I Clinical Trial Summary

Although the NCT number is unavailable, a Phase I study of BIIB028 was conducted. Key details from the published results are summarized below [1].

| Trial Aspect | Details |

|---|---|

| Primary Objective | Determine safety, tolerability, and Maximum Tolerated Dose (MTD) [1] |

| Study Design | Phase I, dose-escalation (3+3 design) in patients with advanced solid tumors [1] |

| Patient Enrollment | 41 patients [1] |

| Dosing Regimen | Intravenously twice a week in 21-day cycles [1] |

| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] |

| Most Common Adverse Events | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%) [1] |

This compound Drug Profile and Mechanism of Action

For context, the table below summarizes the core characteristics of the drug this compound [2] [1] [3].

| Property | Description |

|---|---|

| Drug Type | Small molecule drug [3] |

| Primary Target | Heat Shock Protein 90 (Hsp90) [2] |

| Mechanism of Action | Orally active inhibitor that targets the ATP-binding site of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins crucial for cancer cell survival [2] [1]. This compound is a prodrug converted to the active metabolite CF2772 [1]. |

| CAS Registry No. | 911398-13-5 [2] [3] |

| Highest Development Phase | Phase I (status: Pending) [3] |

The following diagram illustrates the mechanism of action of this compound and its downstream effects on cancer cells.

References

Comprehensive Application Notes and Clinical Protocol for BIIB028: A Selective Hsp90 Inhibitor for Advanced Solid Tumors

Introduction to BIIB028 and Hsp90 Inhibition

Heat shock protein 90 (Hsp90) represents a promising molecular target for cancer therapy due to its critical role as a ubiquitous molecular chaperone involved in protein folding, activation, and assembly of key mediators of signal transduction, cell cycle control, and transcriptional regulation. Hsp90 facilitates the stability and function of numerous oncogenic client proteins, including transmembrane tyrosine kinases (HER-2/neu, EGFR, MET, IGF-1R), metastable signaling proteins (AKT, Raf-1, IKK), mutated signaling proteins (p53, Kit, Flt3), and steroid receptors. By maintaining the conformational stability of these client proteins, Hsp90 enables cancer cell survival and proliferation, particularly in the stressful tumor microenvironment.

This compound (CF3647) is a novel prodrug specifically designed to inhibit Hsp90 activity through its active metabolite CF2772. This active compound binds to the conserved N-terminal ATP-binding domain of Hsp90, inhibiting ATP binding and ATP-dependent Hsp90 chaperone activity. This interaction ultimately directs the proteasomal degradation of Hsp90 client proteins, disrupting critical oncogenic signaling pathways in cancer cells. The rationale for Hsp90 inhibition as a therapeutic strategy stems from the observed dependence of many cancer cells on Hsp90 client proteins for growth and survival, with the degree of client protein inhibition correlating closely with growth inhibition and apoptosis in preclinical models [1].

Table 1: Key Characteristics of this compound

| Parameter | Specification |

|---|---|

| Drug Name | This compound |

| Code Name | CF3647 (prodrug) |

| Active Metabolite | CF2772 |

| Target | Heat Shock Protein 90 (Hsp90) |

| Mechanism of Action | Binds N-terminal ATP-binding domain of Hsp90, inhibiting chaperone function and promoting client protein degradation |

| Formulation | Intravenous |

| Development Stage | Phase I (completed) |

Phase I Clinical Trial Design

Study Objectives and Endpoints

The phase I clinical trial of this compound was designed as a dose-finding study with primary objectives to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound administered twice weekly in 21-day cycles to patients with advanced solid tumors. Secondary objectives included characterization of the pharmacokinetic profile of both the prodrug (this compound/CF3647) and active metabolite (CF2772), evaluation of pharmacodynamic effects on Hsp90 client proteins and heat shock response, and assessment of preliminary antitumor activity according to RECIST criteria version 1.0.

Patient Population and Eligibility Criteria

The study enrolled 41 patients with histologically or cytologically confirmed solid tumors who had failed standard therapies or for whom no standard therapy was available. Key eligibility criteria included: age ≥18 years, Eastern Cooperative Oncology Group (ECOG) performance status of ≤2, anticipated survival of at least 3 months, adequate bone marrow function (leukocytes ≥3000 cells/mm³, absolute neutrophil count ≥1500 cells/mm³, platelet count ≥100,000 cells/mm³, hemoglobin ≥9 g/L), adequate hepatic function (total bilirubin ≤1.5 × ULN, ALT and AST ≤2.5 × ULN), and adequate renal function (serum creatinine ≤2.0 × ULN or calculated creatinine clearance ≥60 mL/min/1.73 m²). All patients provided written informed consent, and the study protocol was approved by the Institutional Review Board at each participating institution [1].

Study Design and Dose Escalation

The trial employed a standard 3+3 dose escalation design with this compound administered intravenously twice weekly (days 1, 4, 8, 11, 15, and 18) in 21-day cycles. The starting dose was 6 mg/m², based on preclinical toxicology studies that identified 1/10th of the severely toxic dose in 10% of animals (STD10) from the more sensitive species. Dose escalation proceeded with 100% increments until the occurrence of dose-limiting toxicities (DLTs), with more conservative escalation thereafter. The DLT assessment period covered the first 21-day cycle, with response evaluation performed after 2 cycles. An expansion cohort of 18 patients was enrolled at the MTD to gather additional safety and pharmacodynamic data [1] [2].

Safety and Tolerability Profile

Dose-Limiting Toxicities and Maximum Tolerated Dose

The maximum tolerated dose (MTD) of this compound was established at 144 mg/m² when administered twice weekly via intravenous infusion. At this dose level, the dose-limiting toxicities (DLTs) observed included syncope (n=1) and fatigue (n=1). One additional DLT of fatigue was observed at the 192 mg/m² dose level, which exceeded the MTD. The initial infusion time of 30 minutes was extended to 60 minutes at the 144 mg/m² dose level and above to improve tolerability, highlighting the importance of infusion duration in the safety profile of this compound [1] [2].

Treatment-Emergent Adverse Events

This compound demonstrated a manageable safety profile at the recommended phase II dose, with most adverse events being grade 1 or 2 in severity. The most common treatment-related adverse events included fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%), and abnormal dreams (17%). These findings compare favorably with other Hsp90 inhibitors, such as PF-04929113 (SNX-5422), which demonstrated toxicities including prolonged QTc interval, diarrhea, pruritus, thrombocytopenia, fatigue, and nausea in a phase I trial [1] [3].

Table 2: Safety Overview of this compound at MTD (144 mg/m²)

| Parameter | Incidence |

|---|---|

| Maximum Tolerated Dose | 144 mg/m² |

| Dose-Limiting Toxicities | Syncope (n=1), Fatigue (n=1) |

| Most Common Adverse Events (All Grades) | |

| Fatigue | 46% |

| Diarrhea | 44% |

| Nausea | 44% |

| Vomiting | 29% |

| Hot Flushes | 29% |

| Abnormal Dreams | 17% |

| Infusion Protocol | 1-hour intravenous infusion, twice weekly |

Pharmacokinetic Profile

Plasma Exposure and Half-Life

The pharmacokinetic analysis of this compound revealed a dose-dependent increase in plasma exposure for both the prodrug (CF3647) and active metabolite (CF2772). The prodrug demonstrated rapid conversion to the active metabolite, with a plasma half-life of 0.5 hours for this compound and 2.1 hours for CF2772. The concentration-time curves for day 1 and day 18 showed negligible differences for both prodrug and active metabolite, suggesting no significant drug accumulation with the twice-weekly administration schedule. This pharmacokinetic profile supports the continued use of the twice-weekly dosing regimen without requirement for dose modification in subsequent cycles [1] [2].

Metabolic Characteristics

This compound is rapidly converted to its active metabolite CF2772, which is responsible for the primary Hsp90 inhibitory activity. The consistent exposure ratios between prodrug and active metabolite across dose levels and treatment cycles indicate predictable metabolism and support the use of fixed dosing without therapeutic drug monitoring. The short half-life of both compounds minimizes the risk of long-term accumulation while still maintaining sufficient target engagement through the twice-weekly dosing schedule [1].

Pharmacodynamic Effects and Biomarker Analysis

Target Engagement Markers

Comprehensive pharmacodynamic analyses demonstrated compelling evidence of target engagement at dose levels ≥48 mg/m². Significant increases in Hsp70 expression in peripheral blood mononuclear cells (PBMCs) were observed across all patients receiving this compound at these dose levels. Hsp70 induction is a well-established biomarker of Hsp90 inhibition, as disruption of Hsp90 function activates the heat shock transcription factor 1 (HSF1), leading to increased expression of other heat shock proteins including Hsp70. This biomarker response confirms effective target modulation at the doses tested and provides a reliable pharmacodynamic marker for subsequent clinical trials [1] [2].

Client Protein Modulation

The study also demonstrated significant decreases in circulating human epidermal growth factor receptor 2 extracellular domain (HER2-ECD) in all patients receiving this compound at dose levels ≥48 mg/m². Reduction in HER2-ECD provides direct evidence of client protein degradation, a key mechanism of action for Hsp90 inhibitors. As HER2 is a well-characterized Hsp90 client protein, its decreased expression confirms the proposed mechanism of action and demonstrates the functional consequences of Hsp90 inhibition in patients. This client protein modulation represents a critical link between target engagement and potential antitumor activity [1].

Diagram 1: Mechanism of Action of this compound - this compound is converted to its active metabolite CF2772, which inhibits Hsp90 by binding to its N-terminal ATP-binding domain. This inhibition leads to the degradation of oncogenic client proteins and induction of Hsp70 expression, ultimately resulting in tumor growth inhibition.

Antitumor Activity

Clinical Outcomes

While the primary endpoint of this phase I study was safety and tolerability, preliminary evidence of antitumor activity was observed. Stable disease for at least eight cycles (24 weeks) was achieved in 5 out of 41 patients (12%), with durations ranging from 6 to 19 months. Although no partial or complete responses were observed according to RECIST criteria, the prolonged disease stabilization in a subset of patients suggests potential clinical benefit, particularly in tumors dependent on Hsp90 client proteins for growth and survival. These findings compare favorably with other Hsp90 inhibitors, such as 17-DMAG and PF-04929113, which have also demonstrated primarily disease stabilization rather than tumor regression in early-phase trials [1] [3] [4].

Table 3: Efficacy Outcomes of this compound in Phase I Trial

| Efficacy Parameter | Result |

|---|---|

| Number of Patients | 41 |

| Objective Response Rate (CR+PR) | 0% |

| Stable Disease (≥8 cycles/24 weeks) | 12% (5 patients) |

| Clinical Benefit Rate | 12% |

| Duration of Stable Disease | 6, 6, 8, 12.5, and 19 months |

| Recommended Phase II Dose | 144 mg/m² twice weekly |

Detailed Administration Protocol

Drug Preparation and Administration

This compound should be prepared according to institutional standards for intravenous cytotoxic agents. The recommended dose for subsequent clinical trials is 144 mg/m² administered via intravenous infusion over 60 minutes twice weekly (days 1, 4, 8, 11, 15, and 18) in 21-day cycles. Premedication with antiemetics may be considered based on the patient's individual tolerance, though routine premedication is not required. Dose modifications should be implemented for toxicities as outlined in the protocol, with treatment delays allowed for up to 3 weeks to permit recovery from treatment-related adverse events [1].

Monitoring and Assessment Schedule

Comprehensive monitoring should be implemented throughout treatment. Baseline assessments must include complete blood count with differential, comprehensive metabolic panel (including liver and renal function tests), ECG, and assessment of tumor burden by appropriate radiographic methods. During treatment, laboratory monitoring should occur on days 1, 2, 4, 8, 11, 15, 18, and 19 of cycle 1, and days 1, 2, 4, 8, 11, 15, and 18 of subsequent cycles. Triplicate 12-lead ECGs should be performed pre- and post-dose on days 1, 2, 18, and 19 of cycle 1, with a single pre-dose ECG before subsequent cycles. Tumor response should be evaluated every two cycles (6 weeks) using RECIST 1.0 criteria [1].

Diagram 2: this compound Clinical Trial Workflow - The recommended treatment protocol involves 21-day cycles with twice-weekly dosing, intensive monitoring during cycle 1, and response assessment every 2 cycles to guide treatment continuation.

Conclusion and Future Directions

This compound represents a well-tolerated Hsp90 inhibitor with a manageable safety profile and evidence of target engagement at clinically achievable doses. The established MTD of 144 mg/m² administered twice weekly provides a foundation for further clinical development, particularly in molecularly selected populations whose tumors are dependent on Hsp90 client proteins. The observed pharmacodynamic evidence of Hsp70 induction and HER2-ECD reduction confirms the proposed mechanism of action and supports adequate target engagement at the recommended phase II dose.

Future clinical trials of this compound should focus on combination strategies with other targeted therapies or chemotherapy, guided by the client protein degradation profile observed. Additionally, biomarker-driven patient selection may enhance the therapeutic index by identifying tumors with particular dependence on Hsp90 client proteins. The prolonged stable disease observed in a subset of patients (12%) suggests that certain tumor types may derive particular benefit from this compound therapy, warranting further investigation in basket trials or histology-specific phase II studies. As with other targeted therapies, the ultimate utility of this compound will likely depend on appropriate patient selection and rational combination strategies [1] [2].

References

- 1. Phase I Study of BIIB , a selective heat shock protein 90 inhibitor, in... 028 [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Study of this compound, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I Trial of the HSP90 Inhibitor PF-04929113 ... [sciencedirect.com]

- 4. (PDF) Phase I trial of... [academia.edu]

Comprehensive Application Notes and Protocols: Pharmacodynamic Biomarker Analysis for BIIB028, an Hsp90 Inhibitor

Introduction to BIIB028 and Hsp90 Inhibition

Heat shock protein 90 (Hsp90) serves as a critical molecular chaperone that facilitates the proper folding, stability, and activation of numerous client proteins essential for oncogenic signaling and tumor progression. Hsp90 maintains the conformational stability of key mediators of signal transduction, cell cycle control, and transcriptional regulation, including transmembrane tyrosine kinases (HER-2/neu, EGFR, MET), signaling proteins (AKT, Raf-1), and steroid receptors (androgen, estrogen receptors). [1] The functional importance of Hsp90 in maintaining malignant phenotypes has established it as a promising therapeutic target in oncology. This compound (CF3647) represents a prodrug inhibitor designed to be dephosphorylated in vivo to its active metabolite, CF2772, which selectively binds to the N-terminal ATP-binding domain of Hsp90. This binding event inhibits ATP-dependent Hsp90 chaperone activity, leading to the proteasomal degradation of Hsp90 client proteins and ultimately resulting in growth inhibition and apoptosis in cancer cells dependent on these clients. [1]

The development of this compound required robust pharmacodynamic (PD) biomarkers to demonstrate target engagement and biological activity in clinical settings. As with other targeted therapies, PD biomarkers provide essential evidence that the compound is hitting its intended target and eliciting the expected downstream biological effects. For Hsp90 inhibitors like this compound, the pharmacodynamic strategy focuses on measuring both direct consequences of Hsp90 inhibition (such as heat shock protein induction) and downstream effects on specific client proteins. This approach allows researchers to confirm target engagement, establish biologically effective doses, and guide dose selection for later-stage clinical trials. The biomarkers discussed in these application notes have been validated in a Phase I clinical trial of this compound in patients with advanced solid tumors, providing a framework for their application in future Hsp90 inhibitor development programs. [1]

Table 1: Key Pharmacodynamic Biomarkers for this compound Hsp90 Inhibition

| Biomarker Category | Specific Biomarker | Biological Significance | Detection Method |

|---|---|---|---|

| Direct Target Engagement | Hsp70 induction in PBMCs | Cellular stress response to Hsp90 inhibition | Western blot analysis |

| Client Protein Modulation | HER2-extracellular domain (ECD) | Reduction indicates degradation of HER2 client protein | Serum immunoassay |

| Metabolic Exposure | Plasma concentrations of this compound and CF2772 | PK/PD relationship establishment | LC-MS/MS |

Pharmacodynamic Biomarker Analysis

Key Findings from Phase I Clinical Trial

In the Phase I dose-escalation study of this compound conducted in patients with advanced solid tumors, comprehensive pharmacodynamic analyses demonstrated consistent, dose-dependent biological effects confirming Hsp90 target engagement. The study employed a 3+3 design with this compound administered intravenously twice weekly in 21-day cycles across dose levels ranging from 6 to 192 mg/m². The maximum tolerated dose (MTD) was established at 144 mg/m², with dose-limiting toxicities including syncope and fatigue. [1] Critically, pharmacodynamic assessments revealed significant increases in Hsp70 expression in peripheral blood mononuclear cells (PBMCs) and significantly decreased circulating human epidermal growth factor receptor 2-extracellular domain (HER2-ECD) across all patients who received this compound at dose levels ≥48 mg/m². These changes were observed regardless of tumor type, indicating a class effect of Hsp90 inhibition that can be monitored systemically rather than being limited to specific tumor types. [1]

The temporal patterns of these pharmacodynamic responses provided valuable insights into the kinetics of Hsp90 inhibition. Hsp70 induction in PBMCs followed a predictable pattern, with significant increases observed following drug administration. Similarly, reductions in circulating HER2-ECD demonstrated consistent decreases across multiple cycles of treatment in appropriate patient populations. The dependence relationship between this compound administration and these pharmacodynamic effects can be visualized as a simplified pathway (Figure 1). These biomarker responses established a pharmacologically active dose range (≥48 mg/m²) that informed dose selection for subsequent clinical investigations. The consistent observation of these effects across multiple patients supports their utility as reliable indicators of Hsp90 inhibition in clinical settings. [1]

Figure 1: this compound Mechanism of Action and Pharmacodynamic Biomarker Relationships. This diagram illustrates the pathway from this compound administration to measurable pharmacodynamic effects that confirm target engagement.

Quantitative Results Summary

The Phase I clinical trial of this compound generated substantial quantitative data characterizing the pharmacodynamic effects of this Hsp90 inhibitor across multiple dose levels. Analysis of Hsp70 induction in peripheral blood mononuclear cells (PBMCs) revealed a clear threshold effect, with statistically significant increases observed at dose levels of 48 mg/m² and higher. This pattern established a minimal biologically effective dose for future clinical development. Similarly, assessment of circulating HER2-extracellular domain (HER2-ECD) in patients with HER2-positive tumors demonstrated consistent reductions following this compound treatment, with the magnitude of reduction correlating with increasing dose levels. These pharmacodynamic responses occurred in conjunction with proportional increases in plasma exposure of both the prodrug this compound (CF3647) and its active metabolite CF2772, demonstrating a exposure-response relationship. [1]

Table 2: Summary of Key Pharmacodynamic Findings from this compound Phase I Trial

| Dose Level (mg/m²) | Hsp70 Induction in PBMCs | HER2-ECD Reduction | Plasma Exposure (AUC) | Clinical Outcome |

|---|---|---|---|---|

| 6-24 | Minimal or none | Not significant | Low | No objective responses |

| 48 | Significant increase | Observable in HER2+ patients | Moderate | Biological activity threshold |

| ≥144 (MTD) | Marked induction | Significant reduction in HER2+ patients | High | Stable disease (12% patients, 6-19 months) |

The pharmacodynamic data revealed a compelling relationship between biomarker responses and clinical outcomes. Five patients (12%) achieved stable disease lasting at least 8 cycles (24 weeks), with durations ranging from 6 to 19 months. [1] These clinical benefits occurred predominantly in patients receiving doses at or above the biologically active threshold (48 mg/m²), where consistent Hsp70 induction and HER2-ECD reduction were observed. The concordance between pharmacodynamic responses and clinical outcomes strengthens the utility of these biomarkers for dose selection and provides evidence of target-mediated biological effects. This integrated analysis demonstrates how pharmacodynamic biomarkers can bridge drug exposure and clinical activity, providing critical insights for future development of Hsp90 inhibitors.

Comprehensive Experimental Protocols

PBMC Collection and Hsp70 Analysis Protocol

Peripheral blood mononuclear cells (PBMCs) serve as an accessible surrogate tissue for monitoring Hsp70 induction following this compound administration. This protocol details the standardized methodology for PBMC collection, processing, and Hsp70 analysis as implemented in the Phase I clinical trial of this compound. The experimental workflow begins with blood collection from patients at specified time points relative to drug administration, typically pre-dose, at multiple time points during the first treatment cycle (e.g., Days 1, 2, 4, 8, 11, 15, 18), and at consistent intervals during subsequent cycles to monitor the persistence of effect. [1] All samples should be processed within 2 hours of collection to maintain cellular integrity and preserve protein expression patterns for accurate Hsp70 quantification.

The step-by-step methodology for PBMC processing and analysis includes:

Blood Collection: Draw venous blood (10-15 mL) into sodium heparin tubes. Invert tubes gently several times to ensure proper mixing with anticoagulant. Maintain samples at room temperature and process within 2 hours of collection.

PBMC Isolation: Layer blood carefully over Ficoll-Paque PLUS density gradient medium in a 15 mL conical tube at a 2:1 blood-to-Ficoll ratio. Centrifuge at 400 × g for 30 minutes at 20°C with the brake turned off. After centrifugation, carefully aspirate the PBMC layer at the interface and transfer to a new 15 mL conical tube.

Cell Washing and Counting: Wash PBMCs with 10 mL phosphate-buffered saline (PBS) and centrifuge at 300 × g for 10 minutes. Repeat wash step once. Resuspend cell pellet in 1 mL PBS and count cells using a hemocytometer or automated cell counter. Aliquot approximately 2×10^6 cells for protein extraction.

Protein Extraction: Lyse PBMCs in RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C. Transfer supernatant to a new tube and determine protein concentration using BCA assay.

Western Blot Analysis: Separate 20-30 μg of total protein by SDS-PAGE on 4-12% gradient gels and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against Hsp70 (1:1000) and β-actin (loading control, 1:5000) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and quantify band intensity by densitometry. Data normalization is achieved by calculating the Hsp70/β-actin ratio for each sample.

The experimental workflow for this protocol is visualized in Figure 2, illustrating the key steps from sample collection through data analysis:

Figure 2: Experimental Workflow for PBMC Collection and Hsp70 Analysis. This diagram outlines the key procedural steps for monitoring Hsp70 induction as a pharmacodynamic biomarker of Hsp90 inhibition.

Circulating HER2-Extracellular Domain (ECD) Analysis Protocol

Circulating HER2-extracellular domain (ECD) provides a clinically accessible biomarker for monitoring the degradation of HER2 client protein following Hsp90 inhibition by this compound. This protocol describes the quantitative assessment of HER2-ECD in serum samples using a validated immunoassay, as employed in the Phase I clinical trial. [1] The methodology leverages the specific binding of anti-HER2 antibodies to capture and detect the shed extracellular domain of the HER2 receptor, which can be quantified in serum samples. Reduction in circulating HER2-ECD levels following this compound treatment provides direct evidence of client protein degradation and serves as a valuable pharmacodynamic marker, particularly in patients with HER2-positive tumors.

The detailed procedural steps for HER2-ECD analysis include:

Sample Collection and Processing: Collect venous blood (5-10 mL) in serum separator tubes at baseline (pre-dose) and at multiple post-treatment timepoints (e.g., Days 1, 8, 15 of each cycle). Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1000 × g for 15 minutes. Aliquot serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles to maintain analyte stability.

Immunoassay Procedure: Use a commercially available, validated HER2/neu ELISA kit according to manufacturer's instructions. Briefly, add standards, controls, and patient samples (100 μL) to microplate wells pre-coated with anti-HER2 capture antibody. Incubate for 2 hours at room temperature with gentle shaking. Wash plates 4 times with wash buffer, then add detector antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature. Wash plates again, then add TMB substrate solution and incubate for 30 minutes in the dark. Stop the reaction with stop solution and read absorbance at 450 nm within 30 minutes.

Data Analysis: Generate a standard curve using the provided HER2 standards and fit with a 4-parameter logistic curve. Calculate HER2-ECD concentrations in unknown samples by interpolation from the standard curve. Normalize post-treatment values to each patient's baseline level and express as percentage change from baseline. A reduction of ≥20% from baseline is typically considered biologically significant based on previous Hsp90 inhibitor studies.

Quality Control: Include kit controls in each assay run to verify performance. Assess inter-assay and intra-assay precision with quality control samples at low, medium, and high concentrations. Accept runs where control values fall within established ranges. Document any sample handling deviations that might impact results.

Data Interpretation and Application

Clinical Correlation and Decision-Making

Interpretation of pharmacodynamic data for this compound requires careful consideration of both the magnitude and timing of biomarker responses in the context of clinical parameters. The Hsp70 induction in PBMCs typically demonstrates a rapid onset, with increases often detectable within 24 hours of the first this compound dose. This response generally peaks between 24-48 hours post-dose and may persist throughout the dosing interval, particularly at higher dose levels. A ≥2-fold increase in Hsp70 protein levels relative to pre-dose baseline is considered evidence of significant Hsp90 inhibition based on data from the Phase I trial. This biomarker serves as a sensitive indicator of target engagement that can guide dose escalation decisions in early clinical development. [1]

For HER2-ECD monitoring, the pharmacological response follows a different time course. Reduction in circulating HER2-ECD typically occurs more gradually than Hsp70 induction, with maximal decreases often observed after multiple doses or treatment cycles. This pattern reflects the time required for degradation of existing HER2 protein and reduced new synthesis. A ≥20% reduction from baseline in circulating HER2-ECD is generally considered biologically significant and consistent with effective Hsp90 inhibition. This biomarker has particular value in patients with HER2-positive tumors, where it provides both pharmacodynamic evidence of target modulation and potential early indication of biological activity. [1] When interpreting results, it's essential to consider individual patient factors such as tumor burden, hepatic function, and concomitant medications that might influence biomarker levels independently of this compound activity.

Integration in Drug Development

The strategic application of pharmacodynamic biomarkers in Hsp90 inhibitor development follows a logical framework that progresses from early target validation to clinical dose selection. The experience with this compound demonstrates how these biomarkers can de-risk drug development by providing early evidence of biological activity before traditional efficacy endpoints are available. In preclinical studies, these biomarkers help establish proof-of-concept and guide compound selection by comparing the magnitude and duration of Hsp70 induction or client protein degradation across different candidates. During early clinical development, they inform dose escalation decisions by identifying the minimum biologically effective dose and establishing a therapeutic window based on target engagement rather than solely on toxicity limits. [1]

For later-stage development, pharmacodynamic biomarkers can aid in patient selection and combination strategy. The consistent observation that this compound achieved prolonged stable disease (6-19 months) in 12% of patients [1] suggests that pharmacodynamic assessments might help identify patient populations most likely to benefit from Hsp90 inhibition. Additionally, the integration of biomarker data with pharmacokinetic parameters allows development of PK/PD models that can predict optimal dosing schedules and support go/no-go decisions. As the field advances, these biomarkers may also facilitate the development of rational combination therapies by identifying compensatory pathways activated in response to Hsp90 inhibition that could be co-targeted for enhanced efficacy.

Conclusion

The comprehensive pharmacodynamic biomarker analysis platform presented in these application notes provides a validated framework for assessing Hsp90 inhibition by this compound in clinical settings. The protocols for monitoring Hsp70 induction in PBMCs and HER2-ECD reduction in serum have demonstrated utility in confirming target engagement, establishing biologically active doses, and informing clinical development decisions. As Hsp90 inhibitor research continues to evolve, these pharmacodynamic approaches will remain essential tools for optimizing therapeutic potential and advancing novel agents to market. Researchers are encouraged to implement these standardized protocols to ensure consistency across studies and facilitate comparison between different Hsp90-targeted therapeutics.

References

Hsp70 peripheral blood mononuclear cell assay BIIB028

Introduction to Hsp90 Inhibition and Hsp70 Induction

Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncogenic drivers in cancer cells [1] [2]. BIIB028 is a prodrug designed to inhibit Hsp90 activity by binding to the N-terminal ATP-binding domain of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of client proteins [1] [3]. A well-established biological response to Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70), which is mediated by the transcription factor heat shock factor-1 (HSF-1) [2] [4]. Consequently, the measurement of Hsp70 induction in peripheral blood mononuclear cells (PBMCs) serves as a robust and accessible pharmacodynamic (PD) biomarker to confirm target engagement of Hsp90 inhibitors like this compound in clinical trials [1].

The following application notes detail the protocol used in a phase I dose-escalation study of this compound in patients with advanced solid tumors (ClinicalTrials.gov Identifier not provided in sources), which successfully utilized Hsp70 levels in PBMCs to demonstrate biological activity [1] [3] [5].

Protocol: Quantification of Hsp70 in PBMCs for Pharmacodynamic Analysis

Principle

This protocol describes the collection, processing, and analysis of human PBMCs to quantify Hsp70 protein levels as a measure of this compound-induced Hsp90 inhibition.

Materials and Equipment

- Blood Collection: Blood collection tubes containing anticoagulant (K₂EDTA or sodium heparin).

- PBMC Isolation: Ficoll-Paque PLUS density gradient medium.

- Cell Lysis: Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Bicinchoninic acid (BCA) or Bradford protein assay kit.

- Analysis: Western blot equipment, SDS-PAGE gels, nitrocellulose/PVDF membranes, Hsp70-specific antibody (e.g., anti-HSP72, inducible form), and chemiluminescence detection system.

- Optional: ELISA kit specific for the inducible form of Hsp70 for higher throughput.

Detailed Experimental Procedure

3.1. Patient Sampling and PBMC Isolation

- Blood Draw: Collect peripheral blood (e.g., 10 mL) from patients pre-dose and at specified timepoints post-BIIB028 infusion. The primary study used sampling on Days 1, 2, 4, 8, 11, 15, 18, and 19 of Cycle 1 [1].

- PBMC Isolation: Within 2 hours of collection, isolate PBMCs using density gradient centrifugation with Ficoll-Paque.

- Dilute blood 1:1 with PBS.

- Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

- Centrifuge at 400 × g for 30-40 minutes at room temperature with the brake off.

- Aspirate the PBMC layer at the interface and transfer to a new tube.

- Wash PBMCs twice with PBS by centrifuging at 300 × g for 10 minutes.

- Cell Lysis and Protein Extraction:

- Lyse the PBMC pellet in an appropriate volume of ice-cold lysis buffer for 30 minutes.

- Clarify the lysate by centrifugation at 14,000 × g for 15 minutes at 4°C.

- Transfer the supernatant to a new tube.

- Protein Quantification: Determine the protein concentration of each lysate using the BCA or Bradford assay. Normalize all samples to a uniform concentration.

3.2. Hsp70 Detection and Quantification

- Western Blot Analysis:

- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

- Transfer proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with 5% non-fat milk in TBST for 1 hour.

- Incubate with primary antibody against Hsp70 (diluted as per manufacturer's instructions) overnight at 4°C.

- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect bands using enhanced chemiluminescence (ECL) and image with a chemiluminescence imager.

- Data Normalization: Strip and re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal loading.

- Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ). Express Hsp70 levels as a ratio of the Hsp70 band intensity to the housekeeping protein band intensity.

Key Experimental Findings from the this compound Phase I Study

The protocol above was successfully applied in the clinical trial, yielding critical pharmacodynamic data.

Table 1: Key Pharmacodynamic and Efficacy Findings from the this compound Phase I Study

| Parameter | Finding | Clinical Significance |

|---|---|---|

| Hsp70 Induction | Significant increase in PBMC Hsp70 levels in all patients receiving this compound at dose levels ≥48 mg/m² [1] [3]. | Confirms target engagement and establishes a biologically active dose range. |

| Dose-Response | A dose-dependent increase in Hsp70 induction was observed [1]. | Demonstrates that the biomarker response is related to drug exposure. |

| Other PD Markers | Significant decrease in circulating HER2-extracellular domain (ECD) [1]. | Provides evidence of degradation of Hsp90 client proteins, a key mechanism of action. |

| Clinical Activity | Stable disease for ≥8 cycles (24 weeks) was achieved in 5/41 patients (12%) [1]. | Suggests potential anti-tumor activity, with durable stable disease in a subset of patients. |

Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite (CF2772)

| Analyte | Half-life (Mean) | Key PK Finding |

|---|---|---|

| This compound (Prodrug) | 0.5 hours | Rapid conversion to the active metabolite CF2772 [1]. |

| CF2772 (Active Metabolite) | 2.1 hours | Dose-dependent increase in plasma exposure observed [1] [5]. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanistic rationale and procedural workflow for this assay.

Mechanism of Hsp70 Induction by this compound

Hsp70 PBMC Assay Workflow

Discussion and Conclusion

The data generated from this PBMC Hsp70 assay were critical for the interpretation of the this compound phase I trial. The study demonstrated that:

- Target Engagement was Achieved: Significant Hsp70 induction at doses ≥48 mg/m² provided clear biological evidence that this compound successfully engaged its target, Hsp90, in patients [1].

- The Maximum Tolerated Dose (MTD) was Biologically Active: The MTD was established at 144 mg/m², well above the minimum dose required for robust Hsp70 induction, confirming that the recommended phase II dose was pharmacodynamically active [1] [5].

- Integration with PK/PD: The sustained Hsp70 induction observed between Day 1 and Day 18 was consistent with the pharmacokinetic profile, which showed negligible difference in plasma exposure over this period, supporting a continuous biological effect with the twice-weekly dosing schedule [1].

References

- 1. Phase I Study of this compound, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]

- 2. Heat shock protein 90: biological functions, diseases, and ... [pmc.ncbi.nlm.nih.gov]

- 3. Phase I Study of this compound, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the structures, mechanisms and targeting of ... [nature.com]

- 5. Phase I study of this compound, a selective heat shock protein 90 ... [mdanderson.elsevierpure.com]

Application Notes and Protocols: HER2 Extracellular Domain Measurement as a Pharmacodynamic Biomarker in BIIB028 Clinical Trials

Introduction to HER2 Extracellular Domain as a Biomarker

The Human Epidermal Growth Factor Receptor 2 (HER2) extracellular domain (ECD) is a 105 kDa protein fragment that undergoes proteolytic shedding from the surface of cancer cells into the circulation. This shedding process, primarily mediated by ADAM metalloproteinases and matrix metalloproteinases (MMPs), results in a soluble biomarker that can be quantitatively measured in blood samples. In approximately 15-25% of breast cancers, HER2 is overexpressed or amplified, driving aggressive tumor behavior and poor clinical outcomes. The shed ECD fragment represents a biologically active component of HER2 signaling, with research indicating that the remaining membrane-bound fragment becomes constitutively active and exhibits significantly enhanced oncogenic potential—reportedly 10-100-fold more transformative than the full-length receptor.

The development of BIIB028, a selective Hsp90 inhibitor prodrug, created an urgent need for robust pharmacodynamic biomarkers to demonstrate target engagement and biological activity in early clinical trials. Heat shock protein 90 (Hsp90) serves as a molecular chaperone for numerous client proteins, including HER2, maintaining their stability and proper folding. By inhibiting Hsp90 function, this compound promotes the ubiquitin-mediated degradation of HER2 and other oncogenic clients. Consequently, monitoring circulating HER2 ECD levels provides a non-invasive means to assess drug activity, as successful Hsp90 inhibition should reduce both cellular HER2 expression and its shed ECD in the circulation. This application note details standardized protocols for measuring HER2 ECD in clinical trial contexts, specifically referencing experiences from the Phase I study of this compound in patients with refractory metastatic or locally advanced solid tumors.

This compound Clinical Trial Overview and Biomarker Rationale

Trial Design and Patient Population

The Phase I study of this compound employed a standard 3+3 dose escalation design to evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. A total of 41 patients received this compound intravenously twice weekly in 21-day cycles across dose levels ranging from 6 to 192 mg/m². The maximum tolerated dose (MTD) was established at 144 mg/m², with dose-limiting toxicities including syncope and fatigue. Most adverse events were Grade 1-2, with fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%), and abnormal dreams (17%) representing the most common drug-related toxicities [1] [2].

Biomarker Rationale for HER2 ECD Monitoring

The scientific rationale for employing HER2 ECD as a pharmacodynamic biomarker in this compound trials stems from the central role of Hsp90 in maintaining HER2 stability and function. As an Hsp90 client protein, HER2 depends on this chaperone for proper folding and avoidance of proteasomal degradation. Upon this compound-mediated Hsp90 inhibition, HER2 undergoes ubiquitination and degradation, leading to reduced cellular HER2 expression and consequent decreased shedding of HER2 ECD into circulation. This mechanistic relationship makes serial measurement of circulating HER2 ECD a valuable approach for demonstrating target engagement and assessing the biological activity of this compound treatment [1]. In the Phase I trial, pharmacodynamic analyses demonstrated that this compound treatment at dose levels ≥48 mg/m² significantly decreased circulating HER2 ECD across the treated population, providing critical evidence of drug activity on its intended target pathway [1] [2].

Materials and Reagents

Sample Collection Supplies

- Blood collection tubes: EDTA-containing vacuum tubes (lavender top)

- Pipettes and disposable tips: Capable of accurately measuring 50-1000 μL volumes

- Plastic cryovials: 1.0-1.8 mL capacity, sterile, non-pyrogenic

- Permanent laboratory markers: For sample labeling

- Centrifuge tubes: Polypropylene, 5-15 mL capacity

HER2 ECD Assay Kit

- FDA-approved HER2 ECD ELISA kit (Siemens Healthcare Diagnostics)

- Kit components: Pre-coated microtiter strips, calibrators, controls, detector solution, wash buffer, stop solution

- Quality control materials: Included in kit or laboratory-developed

Laboratory Equipment

- Refrigerated centrifuge: Capable of 2,000-3,000 × g

- -80°C freezer: For long-term sample storage

- Microplate washer: Automated or manual

- Microplate reader: Capable of measuring absorbance at 450 nm with reference wavelength ~630 nm

- Laboratory water bath: Capable of maintaining 37°C

- Vortex mixer

- Precision pipettes: Covering 10-1000 μL volumes

Pre-Analytical Sample Handling Protocol

Blood Collection and Processing

Proper pre-analytical procedures are critical for maintaining sample integrity and generating reliable HER2 ECD measurements. The following protocol should be strictly adhered to:

Blood Collection: Draw whole blood into EDTA-containing vacuum tubes (lavender top) using standard phlebotomy techniques. Invert tubes gently 8-10 times immediately after collection to ensure proper mixing with anticoagulant.

Sample Processing: Within 60 minutes of collection, centrifuge blood samples at 2,000-3,000 × g for 15 minutes at room temperature. Carefully transfer the resulting plasma to clean polypropylene tubes using a pipette, avoiding disturbance of the buffy coat.

Aliquoting: Divide plasma into 0.5-1.0 mL aliquots in cryovials to avoid repeated freeze-thaw cycles. Label each vial with patient identifier, date, and time of collection.

Storage and Shipping: For same-day analysis, maintain samples at 2-8°C. For batch analysis, freeze plasma at -80°C within 2 hours of processing. When shipping frozen samples to central laboratories, use dry ice with adequate packaging to maintain frozen state, and include temperature monitoring devices [3].

Stability and Quality Assessment

- Short-term stability: EDTA plasma samples remain stable for ≤8 hours at room temperature or ≤24 hours at 2-8°C

- Long-term stability: Frozen plasma samples (-80°C) maintain HER2 ECD stability for at least 12 months

- Freeze-thaw cycles: Limit to ≤3 cycles maximum to prevent analyte degradation

- Hemolysis assessment: Visually inspect plasma for pink/red discoloration indicating hemolysis, which may interfere with assay performance

HER2 ECD ELISA Measurement Protocol

Assay Principle and Procedure

The quantitative measurement of HER2 ECD utilizes a sandwich enzyme-linked immunosorbent assay (ELISA) with the following fundamental steps:

Reagent Preparation: Allow all kit components to reach room temperature (approximately 30 minutes) before use. Prepare wash buffer by diluting concentrate with distilled water as specified in kit instructions.

Standard Curve Preparation: Reconstitute and serially dilute calibrators to generate a standard curve typically ranging from 0 to 200 ng/mL. Higher values may require sample dilution.

Sample Thawing: If frozen, thaw plasma samples at room temperature or in a refrigerator. Mix gently by vortexing after thawing.

Assay Procedure:

- Add 100 μL of standards, controls, and samples to appropriate wells of the pre-coated microtiter strip.

- Incubate for 120 minutes at room temperature with gentle shaking.

- Aspirate liquid from wells and wash 4 times with wash buffer (300-350 μL per well).

- Add 100 μL of detector solution to each well.

- Incubate for 60 minutes at room temperature with gentle shaking.

- Repeat washing step as above.

- Add 100 μL of substrate solution to each well.

- Incubate for 30 minutes at room temperature in the dark.

- Add 100 μL of stop solution to each well.

- Measure absorbance at 450 nm within 30 minutes of adding stop solution [3].

Quality Control and Validation

- Duplicate measurements: Analyze all standards, controls, and patient samples in duplicate

- Acceptance criteria: Coefficient of variation (CV) between duplicates should be <10%

- Calibration curve: Require R² ≥ 0.98 for standard curve acceptance

- QC samples: Include at least two levels of quality control samples with each assay run

- Inter-assay precision: Maintain total CV <15% across multiple runs

Data Analysis and Interpretation

Calculation of HER2 ECD Concentrations

Standard Curve Fitting: Calculate mean absorbance for each standard and generate a four-parameter logistic (4-PL) curve fit using validated software.

Concentration Determination: Interpolate sample concentrations from the standard curve using mean absorbance values.

Dilution Factors: Apply appropriate multiplication factors for any samples requiring pre-analytical dilution.

Units: Report results in nanograms per milliliter (ng/mL).

Interpretation Guidelines

- Clinical cut-off: The established threshold for elevated HER2 ECD is >15 ng/mL [3]

- Pharmacodynamic response: A ≥20% decrease from baseline in serial measurements indicates significant biological response to therapy

- Baseline stability: HER2 ECD levels remain stable within 24 hours after trastuzumab infusion, making them suitable for monitoring in combination regimens [3]

Table 1: HER2 ECD Interpretation Guidelines

| HER2 ECD Level (ng/mL) | Interpretation | Clinical Significance |

|---|---|---|

| <15 | Normal | HER2 non-overexpressing |

| ≥15 | Elevated | HER2 overexpression likely |